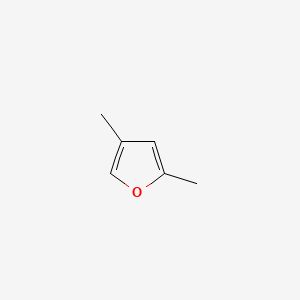

2,4-Dimethylfuran

描述

属性

IUPAC Name |

2,4-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABTWRKUKUPMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190602 | |

| Record name | Furan, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

94.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3710-43-8 | |

| Record name | 2,4-Dimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC3WDX33J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dimethylfuran can be synthesized through several methods. One common approach involves the cyclization of 2,4-hexanedione in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: On an industrial scale, this compound can be produced from biomass-derived feedstocks. The process involves the catalytic conversion of lignocellulosic biomass to furfural, followed by further catalytic reactions to obtain this compound. This method is considered sustainable and environmentally friendly .

化学反应分析

Types of Reactions: 2,4-Dimethylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can yield tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used.

Major Products Formed:

Oxidation: 2,4-Hexanedione, 2,4-Hexanedioic acid.

Reduction: Tetrahydro-2,4-dimethylfuran.

Substitution: Various substituted furans depending on the reagents used.

科学研究应用

Biofuel Production

2,4-Dimethylfuran has been identified as a promising candidate for biofuel due to its high energy density and favorable combustion properties. It has an energy density approximately 40% greater than ethanol and is chemically stable, making it an attractive alternative to conventional fuels.

- Calorific Value : The calorific value of liquid this compound is approximately 33.7 MJ/kg.

- Stoichiometric Air/Fuel Ratio : The air/fuel ratio for combustion is about 10.72, which is lower than that of gasoline (14.56) but higher than ethanol (8.95), indicating efficient combustion characteristics.

Organic Synthesis

The unique structure of this compound allows it to serve as an important intermediate in organic synthesis. Its ability to undergo selective reactions makes it valuable for synthesizing complex organic molecules where specific stereoselectivity is required.

- Synthesis Pathways : Researchers have explored various synthetic routes for producing this compound from readily available precursors such as 2,5-dimethylfuran through catalytic processes involving zeolites and flow reactors .

Material Science

In material science, this compound has been investigated for its potential use in developing conducting polymers and self-healing materials. The compound's unique electronic properties contribute to its application in advanced materials.

- Conducting Polymers : The incorporation of furans into polymer matrices can enhance electrical conductivity and mechanical properties.

- Self-Healing Materials : Research indicates that furan derivatives can be utilized in creating materials that can autonomously repair damage upon exposure to specific stimuli.

Food Chemistry

This compound has been detected in various food products, particularly in onion-family vegetables like red onions and Welsh onions . Its presence suggests potential applications as a biomarker for food consumption.

- Flavor Component : The compound contributes to the flavor profile of certain foods and could be utilized in food chemistry research to understand flavor development processes.

Case Study 1: Biofuel Efficiency

A study conducted on the combustion efficiency of this compound compared to traditional fuels demonstrated that it exhibits thermal efficiencies similar to gasoline when used in single-cylinder engines. This finding supports the viability of using this compound as an alternative fuel source .

Case Study 2: Catalytic Synthesis

Research exploring the catalytic synthesis of this compound from biomass-derived feedstocks highlighted the effectiveness of using zeolite catalysts in continuous flow reactors. The study found that these methods could yield high selectivity and stability over extended periods .

作用机制

The mechanism of action of 2,4-Dimethylfuran involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of reactive intermediates. These intermediates can further react to form stable oxidation products. In reduction reactions, the compound accepts electrons, resulting in the formation of reduced products .

相似化合物的比较

Structural and Physical Properties

Table 1: Key Properties of 2,4-DMF and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Key Structural Features |

|---|---|---|---|---|---|

| 2,4-DMF | 3710-43-8 | C₆H₈O | 96.13 | Not reported | Methyl groups at 2- and 4-positions |

| 2,5-DMF | 625-86-5 | C₆H₈O | 96.13 | 0.903 (25°C) | Methyl groups at 2- and 5-positions |

| 2-Methylfuran | 534-22-5 | C₅H₆O | 82.10 | 0.913 (20°C) | Methyl group at 2-position |

| 3-Methylfuran | 930-27-8 | C₅H₆O | 82.10 | 0.955 (20°C) | Methyl group at 3-position |

- Structural Isomerism : The position of methyl groups significantly impacts reactivity and applications. For example, 2,5-DMF (a renewable fuel candidate) and 2,4-DMF (used in fuel and VOC studies) are positional isomers with distinct synthetic pathways .

- Density Variations : 2,5-DMF has a higher density (0.903 g/mL) than 2-methylfuran (0.913 g/mL), suggesting differences in intermolecular interactions .

Thermodynamic and Spectroscopic Data

- Proton Affinity : 2,4-DMF exhibits a proton affinity of 894.7 kJ/mol , comparable to other furans but lower than amines or alcohols .

- Ionization Energy : At 8.39 eV , 2,4-DMF’s ionization energy is similar to 2,5-DMF (~8.5 eV), reflecting analogous aromatic stability .

- Spectroscopy : 2,4-DMF’s ¹³C-NMR and IR spectra would show distinct shifts due to methyl group positions, aiding differentiation from isomers .

生物活性

2,4-Dimethylfuran (DMF) is an aromatic compound with the molecular formula . It is a member of the furan family and has garnered attention for its potential biological activities, particularly in antibacterial, antifungal, and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has a unique heteroaromatic structure that contributes to its biological activity. The compound is characterized by two methyl groups attached to the furan ring, enhancing its lipophilicity and interaction with biological membranes.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus , two common pathogens. The minimum inhibitory concentration (MIC) for DMF was found to be comparable to that of established antibacterial agents.

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, DMF has shown antifungal activity. Studies have reported its efficacy against fungi such as Candida albicans and Aspergillus niger . The compound's ability to penetrate fungal cell walls contributes to its effectiveness.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that DMF can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-468) and colon cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Breast Cancer Cells

A specific study evaluated the effects of DMF on MDA-MB-468 cells:

- Cell Line : MDA-MB-468

- Concentration Range : 10-100 µM

- Observation : Significant reduction in cell viability after 48 hours of treatment.

- Mechanism : Induction of apoptosis via mitochondrial pathways.

Anti-inflammatory Properties

Research also suggests that DMF possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.

Toxicity and Safety Profile

While the biological activities of DMF are promising, it is essential to consider its toxicity profile. Studies indicate that at high concentrations, DMF may exhibit cytotoxic effects on normal human cells. Therefore, further research is needed to establish safe dosage levels for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the key spectroscopic and computational methods for characterizing the molecular structure of 2,4-dimethylfuran?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton environments, particularly distinguishing methyl groups at positions 2 and 4 on the furan ring. Infrared (IR) spectroscopy identifies functional groups, such as C-O-C stretching vibrations (~1,260 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (96.127 g/mol) and fragmentation patterns. Computational tools like density functional theory (DFT) optimize 3D geometry and predict vibrational frequencies, validated against experimental data. SMILES notation (

Cc1coc(C)c1) and InChIKey (AABTWRKUKUPMJG-UHFFFAOYSA-N) aid in cheminformatics workflows .

Q. Which catalytic systems are effective for synthesizing this compound, and how are reaction conditions optimized?

- Methodology : Ruthenium-based catalysts (e.g., Ru/C or Ru-Zn alloys) enable selective hydrogenation of biomass-derived precursors like 5-hydroxymethylfurfural (HMF). Reaction conditions (e.g., 100–150°C, 20–50 bar H₂, aqueous or biphasic solvents) balance activity and selectivity. Acidic co-catalysts (e.g., H-ZSM-5 zeolites) enhance furan ring stability. Monitor byproducts (e.g., levulinic acid) via HPLC to adjust residence time and minimize decomposition .

Q. How should researchers handle this compound’s flammability and storage requirements in laboratory settings?

- Methodology : Store in flame-resistant cabinets at temperatures below its flash point (-1°C). Use inert atmospheres (N₂/Ar) during transfers. Personal protective equipment (PPE) includes N95 masks, gloves, and eyeshields. Conduct thermal stability assessments via differential scanning calorimetry (DSC) to identify hazardous exothermic thresholds. Emergency protocols should address spill containment and vapor dispersion .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported kinetic data for this compound oxidation or pyrolysis?

- Methodology : Use shock tube experiments coupled with laser diagnostics (e.g., tunable diode laser absorption spectroscopy) to measure ignition delay times under controlled pressures (1–40 bar) and temperatures (800–1,200 K). Validate mechanisms (e.g., Chemkin models) against high-level ab initio calculations (CCSD(T)/CBS) for key reaction pathways (e.g., H-abstraction from methyl groups). Address contradictions in activation energies by standardizing fuel/oxidizer ratios and purity verification (≥99% via GC) .

Q. What strategies improve selectivity in catalytic hydrogenolysis of HMF to this compound while minimizing deactivation?

- Methodology : Optimize bimetallic catalysts (e.g., Cu-Co/Al₂O₃) to balance acid and metal sites. Pre-reduce catalysts in H₂ flow (300°C, 2 h) to stabilize active phases. Use solvent engineering (e.g., water/THF mixtures) to suppress side reactions (e.g., polymerization). Characterize spent catalysts via XPS and TEM to identify coke formation or metal sintering. Transient experiments (step-response tests) reveal deactivation kinetics linked to acid site loss .

Q. How do computational studies resolve conflicting hypotheses about this compound’s thermal decomposition pathways?

- Methodology : Perform potential energy surface scans (e.g., DFT/B3LYP/6-311++G**) to compare retro-Diels-Alder cleavage (yielding CO and butadiene derivatives) vs. ring-opening via H-shifts. Validate with isotopic labeling (¹³C/²H) in pyrolysis-GC-MS. For example, deuterated methyl groups can distinguish between homolytic C-H scission and concerted mechanisms. Collaborative benchmarking against shock tube data reconciles theoretical and experimental activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。